molecular formula C9H20O4SSi B14466293 Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate CAS No. 72458-53-8

Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate

Cat. No.: B14466293
CAS No.: 72458-53-8
M. Wt: 252.41 g/mol
InChI Key: DNAOZPCNVQNGTP-UHFFFAOYSA-N
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Description

Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate typically involves the reaction of 3,3-dimethyl-2-oxobutane-1-sulfonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonate is replaced by the trimethylsilyl group .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. The use of automated reactors and continuous flow systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate exerts its effects involves the formation of a stable trimethylsilyl ether. This protects reactive functional groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl group can be removed under mild conditions, regenerating the original functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate is unique due to its specific structural features, which confer distinct reactivity and stability. Its large molecular volume and chemical inertness make it particularly valuable in applications requiring the protection of sensitive functional groups .

Properties

CAS No.

72458-53-8

Molecular Formula

C9H20O4SSi

Molecular Weight

252.41 g/mol

IUPAC Name

trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate

InChI

InChI=1S/C9H20O4SSi/c1-9(2,3)8(10)7-14(11,12)13-15(4,5)6/h7H2,1-6H3

InChI Key

DNAOZPCNVQNGTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

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